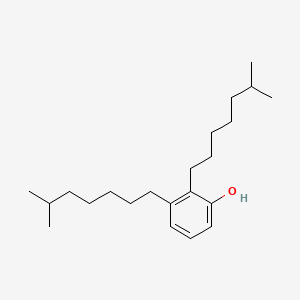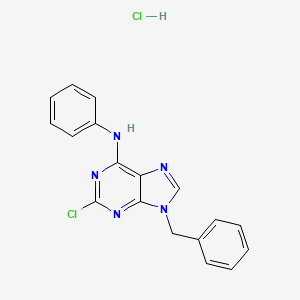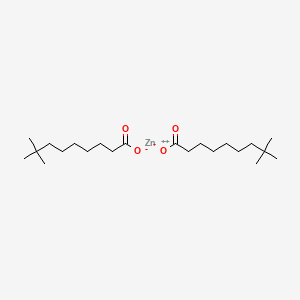
Zinc(2+) neoundecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc(2+) neoundecanoate: is a chemical compound with the formula C22H42O4Zn . It is a zinc salt of neoundecanoic acid, characterized by its molecular weight of 435.96 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Zinc(2+) neoundecanoate can be synthesized through the reaction of zinc oxide or zinc carbonate with neoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity zinc oxide and neoundecanoic acid. The reactants are mixed in a reactor, and the reaction is carried out under elevated temperatures to accelerate the process. The product is then purified through filtration and recrystallization to obtain high-purity this compound .
化学反应分析
Types of Reactions: Zinc(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: It can be reduced to elemental zinc under specific conditions.
Substitution: It can participate in substitution reactions where the neoundecanoate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and other organic acids are employed in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and neoundecanoic acid derivatives.
Reduction: Elemental zinc and reduced organic compounds.
Substitution: Various zinc salts with different ligands.
科学研究应用
Chemistry: Zinc(2+) neoundecanoate is used as a catalyst in organic synthesis and polymerization reactions. It helps in the formation of complex organic molecules and polymers with specific properties .
Biology: In biological research, this compound is used to study zinc’s role in enzymatic reactions and cellular processes. It serves as a source of zinc ions in various biochemical assays .
Medicine: It is used to formulate zinc-based drugs and supplements that aid in treating zinc deficiency and related disorders .
Industry: In the industrial sector, this compound is used as a stabilizer in the production of plastics and rubber. It enhances the thermal and mechanical properties of these materials .
作用机制
Mechanism of Action: Zinc(2+) neoundecanoate exerts its effects by releasing zinc ions (Zn2+) in the target environment. These zinc ions interact with various molecular targets, including enzymes, proteins, and cellular membranes. The interaction with enzymes often involves the catalytic or structural role of zinc, facilitating biochemical reactions and maintaining cellular homeostasis .
Molecular Targets and Pathways:
Enzymes: Zinc ions act as cofactors for numerous enzymes, enhancing their catalytic activity.
Proteins: Zinc ions stabilize the structure of proteins, ensuring their proper function.
Cellular Membranes: Zinc ions play a role in maintaining the integrity and permeability of cellular membranes.
相似化合物的比较
Zinc acetate: Used in dietary supplements and as a catalyst in organic synthesis.
Zinc stearate: Commonly used as a lubricant and release agent in the plastics industry.
Zinc oleate: Employed in the production of paints, coatings, and lubricants.
Uniqueness of Zinc(2+) neoundecanoate: this compound is unique due to its specific neoundecanoate ligand, which imparts distinct properties and reactivity compared to other zinc carboxylates. Its applications in various fields, including medicine and industry, highlight its versatility and importance .
属性
CAS 编号 |
93918-29-7 |
|---|---|
分子式 |
C22H42O4Zn |
分子量 |
435.9 g/mol |
IUPAC 名称 |
zinc;8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Zn/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
InChI 键 |
YHGLOVXXDHCZLV-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



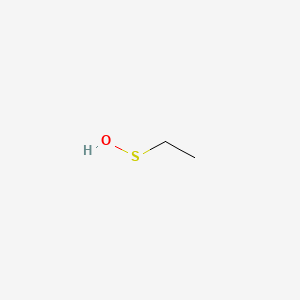
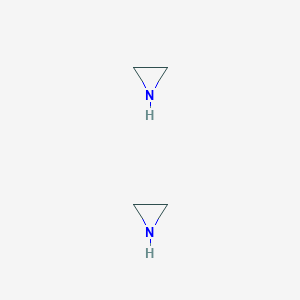

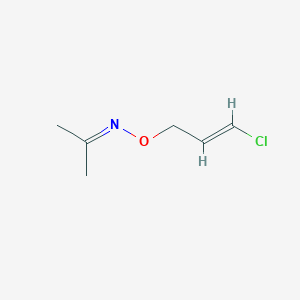
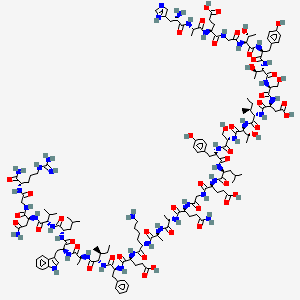
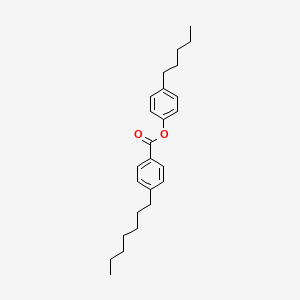
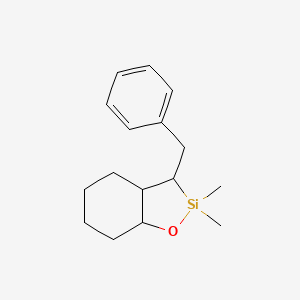
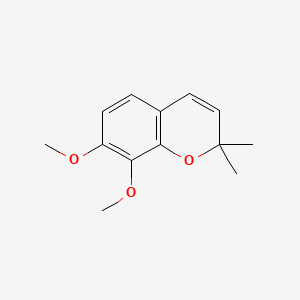


![3,5-Dibromo-N-cyclohexyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12642799.png)
